molecular formula C6H7BrO2 B8355353 (5-Bromo-2-methylfuran-3-yl)methanol

(5-Bromo-2-methylfuran-3-yl)methanol

Cat. No.: B8355353
M. Wt: 191.02 g/mol
InChI Key: KAZNOJQIZKFQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-2-methylfuran-3-yl)methanol is a brominated furan derivative featuring a hydroxymethyl (-CH2OH) group at position 3, a methyl group at position 2, and a bromine atom at position 5 of the furan ring. Furan derivatives are widely studied for their electronic properties, reactivity, and applications in pharmaceuticals and materials science .

Properties

Molecular Formula

C6H7BrO2

Molecular Weight

191.02 g/mol

IUPAC Name

(5-bromo-2-methylfuran-3-yl)methanol

InChI

InChI=1S/C6H7BrO2/c1-4-5(3-8)2-6(7)9-4/h2,8H,3H2,1H3

InChI Key

KAZNOJQIZKFQJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)Br)CO

Origin of Product

United States

Comparison with Similar Compounds

5-Bromo-3-methyl-2(5H)-furanone

  • Structure : A cyclic ketone with bromine at position 5 and methyl at position 3.
  • Key Differences: The ketone group (C=O) at position 2 increases electrophilicity compared to the hydroxymethyl group in the target compound. This makes the furanone more reactive in nucleophilic additions but less polar than the methanol derivative .
  • Synthetic Relevance : Synthesized via radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide), yielding 90% efficiency .

(4-Methoxypyrimidin-2-yl)methanol

  • Structure : A pyrimidine ring with a hydroxymethyl group and methoxy substituent.
  • Key Differences : The pyrimidine ring’s nitrogen atoms enhance aromatic electron deficiency, contrasting with the electron-rich furan ring. This difference affects hydrogen-bonding interactions and solubility in polar solvents .

(5-Bromo-3-fluoro-2-isopropoxyphenyl)methanol

  • Structure : A benzene ring with bromine, fluorine, isopropoxy, and hydroxymethyl groups.
  • Key Differences: The benzene ring’s lower electron density compared to furan reduces resonance stabilization.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molar Mass (g/mol) Key Properties
(5-Bromo-2-methylfuran-3-yl)methanol* C₆H₇BrO₂ 191.03 Inferred: Moderate polarity (due to -CH2OH), MP ~100–120°C (estimated)
5-Bromo-3-methyl-2(5H)-furanone C₅H₅BrO₂ 177.00 Pale yellow oil; BP ~250°C; Soluble in CCl₄, CH₂Cl₂
(5-Bromo-3-fluoro-2-isopropoxyphenyl)methanol C₁₀H₁₂BrFO₂ 263.11 Crystalline solid; MP ~150–160°C (estimated)

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